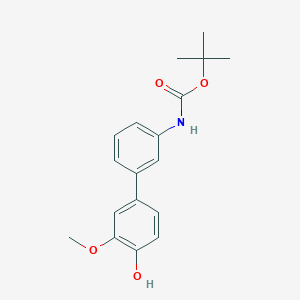
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95% (4-(3-BOCAP)-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 73-76 °C. It is used in a variety of research applications, such as synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
4-(3-BOCAP)-2-MOP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a building block in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the development of drugs, such as inhibitors of protein-protein interactions, and in the synthesis of novel compounds for use in drug discovery. Furthermore, 4-(3-BOCAP)-2-MOP has been used in biochemical and physiological studies, as it has been shown to modulate the activity of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(3-BOCAP)-2-MOP is not yet fully understood. It is believed to act as an inhibitor of protein-protein interactions, as it has been shown to modulate the activity of various enzymes and receptors. It is also believed to act as a modulator of cell signaling pathways, as it has been shown to affect the activity of certain signaling proteins.
Biochemical and Physiological Effects
4-(3-BOCAP)-2-MOP has been shown to modulate the activity of various enzymes and receptors, including those involved in cell signaling pathways. It has been shown to affect the activity of certain signaling proteins, such as the β-adrenergic receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of certain enzymes, such as tyrosine hydroxylase, cyclooxygenase-2, and cyclooxygenase-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-BOCAP)-2-MOP has several advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable in solution. Furthermore, it can be used in a variety of research applications, such as synthesis, drug development, and biochemistry. However, there are some limitations to its use in lab experiments. It can be toxic in high concentrations, and it can be difficult to purify.
Direcciones Futuras
Future research on 4-(3-BOCAP)-2-MOP should focus on elucidating its mechanism of action, as well as its potential applications in drug development and biochemistry. Furthermore, research should focus on optimizing its synthesis and purification methods, as well as on determining its toxicity profile. Additionally, research should focus on exploring its potential use in other research applications, such as in the synthesis of peptides and peptidomimetics.
Métodos De Síntesis
4-(3-BOCAP)-2-MOP is synthesized using a two-step process. In the first step, the reaction of 4-chloro-2-methoxyphenol with 3-bromo-4-chloropropionyl chloride in the presence of triethylamine yields 4-(3-bromo-4-chloropropionyloxy)-2-methoxyphenol. In the second step, the bromo-chloropropionyloxy group is deprotected with trifluoroacetic acid (TFA) to yield 4-(3-BOCAP)-2-MOP.
Propiedades
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUEGNWLWOQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

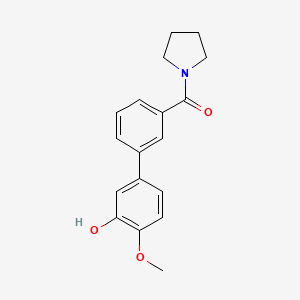
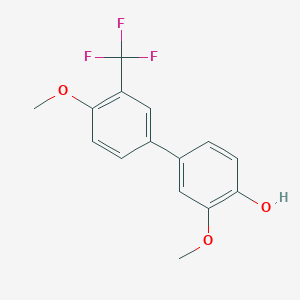


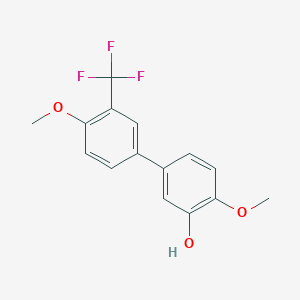
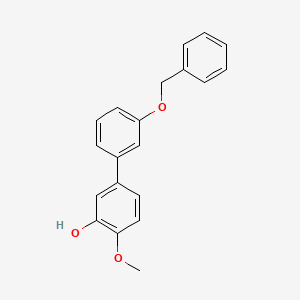
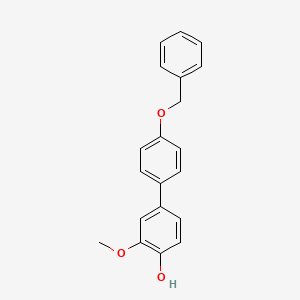

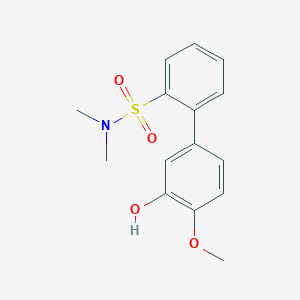
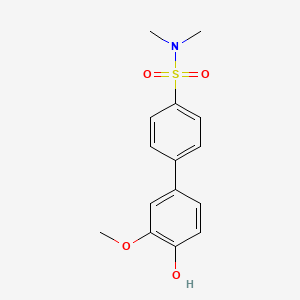
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)